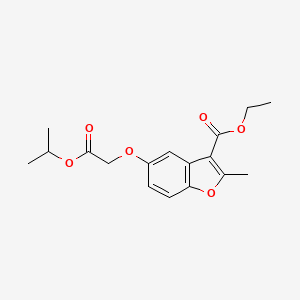

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C18H20O6. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an isopropoxy group, and a benzofuran core, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and an appropriate leaving group such as a halide or tosylate.

Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, where nucleophiles such as amines or thiols can replace the isopropoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or thiols substituted products.

Aplicaciones Científicas De Investigación

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative with applications in biomedical and pharmaceutical research. Research indicates that compounds similar to it exhibit anti-inflammatory, antiviral, and anticancer properties. The benzofuran structure can interact with biological targets, potentially leading to therapeutic effects against diseases such as hepatitis C and certain types of cancer.

Research Applications

Further Research

Mecanismo De Acción

The mechanism of action of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate: This compound has a phenyl group instead of a methyl group, which may result in different biological activities and chemical properties.

Ethyl 2-tert-butyl-5-(2-isopropoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate: This compound has a tert-butyl group, which can influence its steric and electronic properties.

Uniqueness

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopropoxy and ethyl ester groups provides versatility in chemical modifications and applications.

Actividad Biológica

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H24O7

- CAS Number : 384360-62-7

Biological Activity

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study on related benzofuran compounds demonstrated their effectiveness against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation, such as the glycogen synthase kinase-3β (GSK3β) pathway .

In Vitro Studies

In vitro assays have shown that certain benzofuran derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. The structure-activity relationship studies suggest that modifications to the benzofuran core can enhance biological activity .

The proposed mechanism of action for this compound involves:

- Inhibition of GSK3β : This enzyme plays a critical role in regulating cell growth and survival. Inhibition leads to apoptosis in cancer cells.

- Modulation of NF-κB Pathway : The compound may downregulate NF-κB activity, which is often constitutively activated in cancer cells.

- Induction of Apoptosis : Through various signaling cascades, the compound promotes programmed cell death in malignant cells .

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an observed IC50 value suggesting strong anticancer potential.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 5-(2-isopropoxy...) | HCT116 | 9.71 | GSK3β inhibition |

| Ethyl 5-(2-isopropoxy...) | MIA PaCa2 | 7.48 | NF-κB downregulation |

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies reveal that the compound exhibits favorable binding interactions with GSK3β and other oncogenic targets, correlating with its observed biological activity .

Propiedades

IUPAC Name |

ethyl 2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-5-20-17(19)16-11(4)23-14-7-6-12(8-13(14)16)21-9-15(18)22-10(2)3/h6-8,10H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZZOOXYBOKBRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.